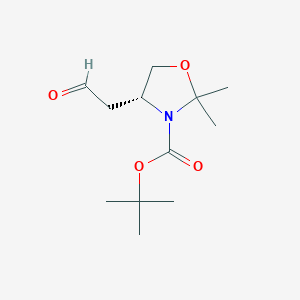

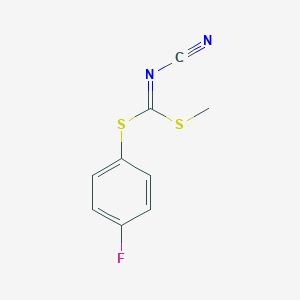

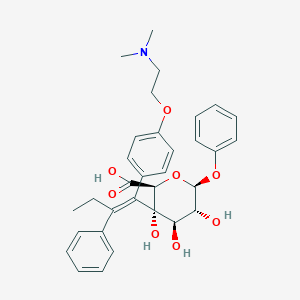

![molecular formula C23H22ClN3O4 B132228 [4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride CAS No. 71079-12-4](/img/structure/B132228.png)

[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It serves as a proteinase inhibitor, making it valuable in studies involving proteolytic enzymes.

Medicine: Research has shown its potential in inhibiting the infection of SARS-CoV-2 in cell assays.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Safety and Hazards

Mechanism of Action

Target of Action

FOY 251 Benzyl Ester Hydrochloride is an active metabolite of the antiviral protease inhibitor Camostate . Its primary target is proteinase , a type of enzyme that conducts proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids .

Mode of Action

FOY 251 Benzyl Ester Hydrochloride acts as a proteinase inhibitor . It binds to the proteinase, preventing it from performing its usual role in protein breakdown. This interaction results in the inhibition of proteinase activity .

Biochemical Pathways

The inhibition of proteinase activity by FOY 251 Benzyl Ester Hydrochloride affects various biochemical pathways. Proteinases play a crucial role in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis. By inhibiting proteinase, FOY 251 can potentially influence these pathways .

Result of Action

The primary result of FOY 251 Benzyl Ester Hydrochloride’s action is the inhibition of SARS-CoV-2 infection in cell assays . By inhibiting proteinase activity, it prevents the virus from properly processing its polyproteins, which are necessary for replication . This inhibition can therefore help to control the spread of the virus within the body .

Biochemical Analysis

Biochemical Properties

FOY 251 Benzyl Ester Hydrochloride acts as a proteinase inhibitor . It has been found to inhibit the proteolytic activity of prostasin

Cellular Effects

FOY 251 Benzyl Ester Hydrochloride has been shown to inhibit SARS-CoV-2 infection in cell assays

Molecular Mechanism

The molecular mechanism of action of FOY 251 Benzyl Ester Hydrochloride involves its role as a proteinase inhibitor . It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride involves multiple steps, starting from the appropriate benzeneacetic acid derivative. The esterification process typically involves the reaction of benzeneacetic acid with benzyl alcohol in the presence of a strong acid catalyst like hydrochloric acid. The resulting ester is then subjected to further reactions to introduce the aminoiminomethyl group and the benzoyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Camostat Mesylate: Another proteinase inhibitor with similar applications.

Gabexate Mesylate: Used in the treatment of pancreatitis and other conditions involving excessive proteolytic activity.

Nafamostat Mesylate: Known for its anticoagulant properties.

Uniqueness

[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride is unique due to its specific structure, which allows it to act as a protected metabolite of camostat. This protection enhances its stability and efficacy in various research applications .

Properties

IUPAC Name |

[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4.ClH/c24-23(25)26-19-10-8-18(9-11-19)22(28)30-20-12-6-16(7-13-20)14-21(27)29-15-17-4-2-1-3-5-17;/h1-13H,14-15H2,(H4,24,25,26);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWBXMJJACCAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633124 |

Source

|

| Record name | 4-[2-(Benzyloxy)-2-oxoethyl]phenyl 4-[(diaminomethylidene)amino]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71079-12-4 |

Source

|

| Record name | 4-[2-(Benzyloxy)-2-oxoethyl]phenyl 4-[(diaminomethylidene)amino]benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.